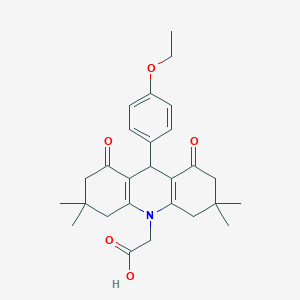

![molecular formula C29H23ClN2O4 B302028 N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302028.png)

N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide, also known as CNB-001, is a novel neuroprotective drug that has been extensively researched for its potential therapeutic applications in various neurological disorders. CNB-001 is a small molecule that has shown promising results in preclinical studies for the treatment of Alzheimer's disease, traumatic brain injury, and stroke.

Mechanism of Action

The mechanism of action of N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide involves the inhibition of oxidative stress, inflammation, and apoptosis. N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species. N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide also inhibits the activation of pro-inflammatory cytokines and reduces the expression of apoptotic proteins. These mechanisms of action contribute to the neuroprotective effects of N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide in various neurological disorders.

Biochemical and Physiological Effects

N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to have several biochemical and physiological effects in preclinical studies. N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide also increases the levels of cyclic AMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in neuronal survival and plasticity. These effects contribute to the neuroprotective effects of N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide in various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its small molecular size, which allows it to easily cross the blood-brain barrier and reach the brain. N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide is also stable and can be easily synthesized in large quantities. However, one of the limitations of N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide is its potential toxicity at high doses, which may limit its therapeutic applications.

Future Directions

For the research of N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide include the development of more efficient synthesis methods, the optimization of dosing regimens, and the investigation of its potential therapeutic applications in other neurological disorders. The potential use of N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide in combination with other neuroprotective drugs is also an area of future research. Furthermore, the investigation of the long-term effects of N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide on neural function and behavior is an important area of future research. Overall, N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent for the treatment of various neurological disorders.

Synthesis Methods

The synthesis of N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide involves the condensation reaction of 4-nitrobenzaldehyde with ethyl-3-ethoxyacetoacetate in the presence of sodium ethoxide, followed by reduction of the nitro group to an amino group using iron powder and hydrochloric acid. The resulting compound is then reacted with 2-chlorobenzyl chloride and naphthofuran-2-carbohydrazide in the presence of potassium carbonate to yield N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide. The purity of N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide is ensured by recrystallization from ethanol.

Scientific Research Applications

N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has been extensively researched for its potential therapeutic applications in various neurological disorders. Preclinical studies have shown that N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has neuroprotective effects in animal models of Alzheimer's disease, traumatic brain injury, and stroke. N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to reduce neuronal damage, improve cognitive function, and enhance neurogenesis in these animal models.

properties

Product Name |

N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide |

|---|---|

Molecular Formula |

C29H23ClN2O4 |

Molecular Weight |

499 g/mol |

IUPAC Name |

N-[(E)-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide |

InChI |

InChI=1S/C29H23ClN2O4/c1-2-34-27-15-19(11-13-26(27)35-18-21-8-4-6-10-24(21)30)17-31-32-29(33)28-16-23-22-9-5-3-7-20(22)12-14-25(23)36-28/h3-17H,2,18H2,1H3,(H,32,33)/b31-17+ |

InChI Key |

SQDGLXMVAOIEMX-KBVAKVRCSA-N |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5Cl |

SMILES |

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5Cl |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

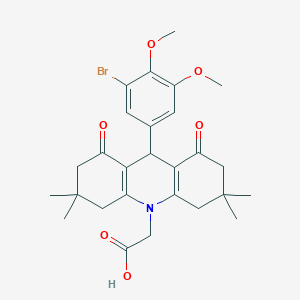

![(9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301945.png)

![(9-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301946.png)

![N-(4-fluorophenyl)-N-[2-(2-{1-[4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B301949.png)

![N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301951.png)

![N-(2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B301952.png)

![N-(2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B301954.png)

![[9-(3-Ethoxy-4-propoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid](/img/structure/B301958.png)

![2-[9-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid](/img/structure/B301959.png)

![(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301960.png)

![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301964.png)

![[9-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301965.png)

![(9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301968.png)